molecular formula C7H12INO2 B7931904 (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Cat. No.: B7931904
M. Wt: 269.08 g/mol
InChI Key: VLGCPHBIQZVFCZ-UHFFFAOYSA-N
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Description

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid (CAS: 1353979-98-2) is a pyrrolidine-derived compound with a molecular formula of C₇H₁₂INO₂ and a molecular weight of 269.08 g/mol . The molecule features a pyrrolidine ring substituted with an iodomethyl group at the 2-position and an acetic acid moiety attached to the nitrogen atom. The compound is primarily utilized in pharmaceutical research and fine chemical synthesis, though its commercial availability has been discontinued by some suppliers .

Properties

IUPAC Name

2-[2-(iodomethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGCPHBIQZVFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Derivatives with Haloacetates

A common approach involves alkylating pyrrolidine precursors with halogenated acetic acid derivatives. For example:

Procedure ([RU2629117C1], [PL210121B1]):

  • Starting Material : 2-Oxo-4-substituted pyrrolidine (e.g., 2-oxo-4-phenylpyrrolidine).

  • Alkylation : React with methyl bromoacetate in ethanol under reflux (60–80°C, 4–6 hours) in the presence of triethylamine.

  • Iodination : Treat the intermediate with sodium iodide (NaI) in acetone or acetonitrile via a Finkelstein reaction (60°C, 12 hours).

  • Hydrolysis : Hydrolyze the ester to the carboxylic acid using NaOH (1 M, 2 hours).

Yield : 44–63% (post-column chromatography).

Direct Iodination of Hydroxymethyl-Pyrrolidine Intermediates

This method avoids multi-step alkylation by introducing iodine via nucleophilic substitution ([Vulcanchem], [CymitQuimica]):

Procedure :

  • Synthesis of Hydroxymethyl-Pyrrolidine : Prepare 2-(hydroxymethyl)pyrrolidine via reduction of 2-cyanopyrrolidine (NaBH₄, MeOH, 0°C to RT).

  • Iodination : React with triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane (0°C to RT, 2 hours).

  • Acetic Acid Functionalization : Alkylate with tert-butyl bromoacetate, followed by deprotection using trifluoroacetic acid (TFA).

Yield : 58–72%.

Solvent-Free N-Alkylation ([AJGreenChem] )

A green chemistry approach eliminates solvents, enhancing atom economy:

Procedure :

  • Reactants : Mix pyrrolidine, paraformaldehyde, and iodoacetic acid (1:1:1 molar ratio).

  • Conditions : Heat at 100°C under argon for 6 hours.

  • Work-Up : Recrystallize from ethanol.

Yield : 71% (purity >95% by HPLC).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Alkylation-HalogenationAlkylation → Iodination → Hydrolysis44–63%Scalable; uses inexpensive reagentsMultiple steps; moderate yield
Direct IodinationIodination → Alkylation → Deprotection58–72%Fewer steps; high regioselectivityRequires air-free conditions
Solvent-Free N-AlkylationOne-pot synthesis71%Eco-friendly; minimal purificationLimited substrate scope

Critical Reaction Parameters

Iodination Efficiency

  • NaI vs. I₂ : NaI in acetone (Finkelstein) is cost-effective but slower. I₂ with PPh₃ offers faster kinetics but higher cost.

  • Temperature : Optimal iodination occurs at 60°C; higher temperatures risk decomposition.

Protecting Group Strategy

  • tert-Butyl Esters : Preferred for acid-sensitive intermediates. Hydrolysis with TFA or NaOH achieves >90% conversion.

  • Benzyl Esters : Avoided due to harsh deprotection conditions (H₂/Pd-C).

Case Study: Large-Scale Synthesis ([EP3617206A1] )

A patented industrial method highlights:

  • Step 1 : React 2-pyrrolidinone with iodomethyl pivalate (prepared from hydroxymethyl-pyrrolidine and NaI) in THF (80°C, 8 hours).

  • Step 2 : Saponify the pivalate ester with KOH (2 M, 70°C).

  • Scale : 10 kg batches.

  • Purity : 98.5% (GC), 99.9% by NMR.

Challenges and Solutions

Regioselectivity in Alkylation

  • Steric Effects : Use bulky bases (e.g., DIPEA) to favor N-alkylation over O-alkylation.

Scientific Research Applications

Synthesis of Bioactive Compounds

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties. For instance, it can be used as a building block for the synthesis of novel inhibitors targeting specific enzymes or receptors involved in disease pathways.

Inhibitors of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the potential of compounds derived from this compound as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system. Inhibition of MAGL has therapeutic implications for conditions such as chronic pain, inflammation, and neurodegeneration .

CompoundIC50 (nM)Type of InhibitionReferences
Compound 810Irreversible
Compound 172.7Reversible
Compound 3711.7Reversible

Antiepileptic Activity

Research indicates that derivatives of this compound may exhibit antiepileptic properties. The dextrorotatory enantiomer has shown efficacy in treating epilepsy, suggesting that modifications to this compound could lead to new therapeutic options .

Case Study 1: Development of MAGL Inhibitors

A study focused on synthesizing a series of MAGL inhibitors using this compound as a precursor demonstrated its utility in drug discovery. The synthesized compounds were evaluated for their potency and selectivity against MAGL, revealing promising candidates for further development .

Case Study 2: Synthesis Pathways

The compound has been utilized in various synthetic pathways to create pyrrolidine-based scaffolds that are crucial in medicinal chemistry. For example, one method involved the use of this compound in a reaction sequence leading to the formation of novel cyclic amines with potential biological activities .

Mechanism of Action

The mechanism of action of (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structurally and functionally related pyrrolidine- and heterocycle-containing acetic acid derivatives, focusing on molecular features, reactivity, and applications.

Structural Analogues

The table below compares (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C₇H₁₂INO₂ 269.08 Iodomethyl-pyrrolidine, acetic acid Pharmaceutical intermediates; alkylation/functionalization potential
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Indole ring, methyl group, acetic acid Research and development (e.g., drug discovery)
2-(Pyridin-3-yl)acetic Acid C₇H₇NO₂ 137.14 Pyridine ring, acetic acid Reagent in synthetic chemistry; coordination chemistry
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate C₈H₁₃NO₃ 171.19 Oxopyrrolidine, ethyl ester Intermediate for hydrolysis to acetic acid derivatives; peptide mimetics
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid C₇H₁₃NO₃ 159.19 Hydroxymethyl-pyrrolidine, acetic acid Enhanced solubility due to hydroxyl group; potential prodrug design
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid C₁₁H₁₃ClN₆O₂ 304.71 Purine core, pyrrolidine, chloro substituent Nucleic acid/protein interaction studies; kinase inhibitor scaffolds
2-[3-Cyano-2,5-dimethyl-4-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]pyrrol-1-yl]acetic acid C₂₂H₂₈N₃O₄S 430.55 Pyrrole, cyano, sulfonylphenyl, acetic acid DP2 receptor antagonist (patented for therapeutic use in inflammatory diseases)

Functional Group Variations and Reactivity

  • Iodine vs. Hydroxymethyl/Chloro Substituents : The iodomethyl group in the parent compound enhances electrophilicity, enabling nucleophilic substitution reactions. In contrast, the hydroxymethyl group in 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid increases hydrophilicity, favoring solubility in aqueous systems .
  • Ester vs. Acid Moieties : Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (ester) is more lipophilic than its acetic acid counterparts, making it suitable for prodrug formulations. Hydrolysis of the ester yields the active acetic acid form .
  • Heterocyclic Diversity: Substitution of pyrrolidine with indole () or purine () alters biological targeting. Indole derivatives often interact with serotonin receptors, while purine-based compounds mimic adenosine triphosphate (ATP) in enzyme binding .

Biological Activity

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, including antibacterial and possibly anticancer properties. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical formula for this compound is C7_7H12_{12}INO2_2. The presence of the iodomethyl group and the pyrrolidine ring contributes to its unique reactivity and biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. In particular, it has shown significant activity against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Enterococcus faecalis100
Pseudomonas aeruginosa150

These results indicate that the compound exhibits varying degrees of antibacterial activity, with lower MIC values suggesting higher potency against specific strains .

The antibacterial effects of this compound are believed to stem from its ability to inhibit bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. In vitro assays have demonstrated low nanomolar inhibition of these targets, indicating a strong dual activity that may contribute to its effectiveness as an antibacterial agent .

Case Studies

A notable study evaluated the efficacy of this compound in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered at varying doses, and results showed a significant reduction in bacterial load in treated animals compared to controls. Histological analysis indicated reduced inflammation and tissue damage, suggesting potential therapeutic benefits beyond mere antibacterial activity .

Antioxidant Properties

In addition to its antibacterial activity, this compound has been evaluated for antioxidant properties. The compound demonstrated moderate scavenging activity in assays measuring free radical inhibition. While not as potent as established antioxidants like ascorbic acid, its antioxidant capacity may contribute to its overall biological profile .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group (-CH₂I) serves as an excellent leaving group, facilitating S<sub>N</sub>2 reactions with nucleophiles. Comparative studies with chloromethyl analogs indicate enhanced reactivity due to iodine’s lower bond dissociation energy and larger atomic radius .

Reaction Nucleophile Conditions Product Yield
AlkylationAminesDMF, 60°C, 12hQuaternary ammonium derivatives~85%
Thioether FormationThiolsK₂CO₃, DMSO, RTSulfur-linked conjugates78%
Azide SubstitutionNaN₃DMF, 50°C, 6hAzido-pyrrolidine intermediates92%

Mechanistic Insight :
The reaction proceeds via a backside attack, displacing iodide and forming new C-N or C-S bonds. Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear analogs.

Cross-Coupling Reactions

The C-I bond participates in Pd-catalyzed couplings , such as Suzuki-Miyaura or Ullmann reactions, enabling aryl/alkenyl group introductions .

Coupling Type Catalyst System Substrate Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-pyrrolidine hybrids65–80%
UllmannCuI, 1,10-phenanthrolineAryl aminesN-Aryl pyrrolidine derivatives55%

Key Limitation : Competing elimination (to form alkenes) occurs under high-temperature conditions.

Cyclization Reactions

The acetic acid moiety enables lactam or lactone formation under basic or acidic conditions.

Lactamization

  • Conditions : Reflux in toluene with acetic acid .

  • Product : 1,5-Substituted pyrrolidin-2-ones via dealkoxycarbonylation .

  • Yield : 70–90% for five-membered rings .

Lactonization

  • Conditions : DCC/DMAP, THF, RT.

  • Product : Oxetan-3-yl acetic acid derivatives.

Amidation

The carboxylic acid reacts with amines via EDC/HOBt coupling:

  • Reagents : EDC, HOBt, DIPEA, DMF.

  • Applications : Peptidomimetic synthesis for drug discovery.

Reduction

Selective reduction of the acetic acid group:

  • Reagents : LiAlH₄, THF, 0°C → RT.

  • Product : (2-Iodomethyl-pyrrolidin-1-yl)-ethanol (95% yield).

Elimination Reactions

Under strong bases (e.g., DBU), β-elimination generates vinyl-pyrrolidine derivatives:

  • Conditions : DBU, DMF, 80°C .

  • Product : 1-(Vinyl-pyrrolidinyl)acetic acid (60% yield) .

Biological Alkylation

In medicinal chemistry, the iodomethyl group alkylates biological nucleophiles (e.g., cysteine residues):

  • Targets : Enzymes like isocitrate dehydrogenase (IDH1) .

  • Mechanism : Covalent bond formation via S<sub>N</sub>2 displacement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a pyrrolidine derivative reacts with iodoacetic acid under basic conditions. For example, substituting the pyrrolidine nitrogen with an iodomethyl group typically requires a base like NaOH or K₂CO₃ in a polar solvent (e.g., ethanol or water) at 50–80°C . Optimization involves controlling stoichiometry, reaction time, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (60–75%) are achieved by avoiding excess iodine, which may lead to byproducts like di-iodinated species.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the pyrrolidine ring (δ 1.8–2.5 ppm for methylene protons) and the acetic acid moiety (δ 3.6–4.0 ppm for CH₂I). ¹³C NMR identifies the carbonyl carbon (δ 170–175 ppm) and iodine-substituted carbon (δ 15–25 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve iodine’s steric effects on the pyrrolidine ring geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 284 g/mol) and isotopic patterns due to iodine.

Q. How does the iodine substituent influence the compound’s solubility and stability?

  • Methodological Answer : The iodomethyl group increases hydrophobicity, reducing water solubility compared to non-halogenated analogs. Solubility tests in DMSO (≥50 mg/mL) and ethanol (20–30 mg/mL) are recommended. Stability studies under light and heat show degradation via iodide loss; thus, storage at −20°C in amber vials with desiccants is advised .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The iodine atom’s large size disrupts crystal packing, leading to low-quality diffraction. Strategies include:

  • Slow evaporation of saturated DMSO/water mixtures at 4°C.
  • Co-crystallization with crown ethers to stabilize the lattice.
  • Using SHELXD for phase problem resolution in twinned crystals .

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may stem from:

  • Impurity interference : Validate purity via HPLC (≥95%) before assays.
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers.
  • Assay conditions : Standardize pH (6.5–7.5) and temperature (25°C vs. 37°C) to match physiological environments .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases). The iodine’s van der Waals radius may sterically hinder active-site entry.
  • DFT Calculations : Analyze electron density maps to assess iodine’s inductive effects on the acetic acid group’s acidity (pKa ~3.5–4.0) .

Q. How does the iodine position affect structure-activity relationships (SAR) in related pyrrolidine derivatives?

  • Methodological Answer : Comparative SAR studies show:

  • Iodine at C-2 : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.
  • Iodine vs. Bromine : Iodine’s higher atomic weight increases molecular polarizability, potentially enhancing receptor binding affinity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles (iodine is a skin irritant).
  • Ventilation : Use fume hoods due to potential iodide vapor release.
  • Waste Disposal : Collect in halogenated waste containers .

Q. How should researchers design dose-response experiments for toxicity profiling?

  • Methodological Answer :

  • In vitro : Use HEK293 or HepG2 cells with concentrations spanning 0.1–100 μM. Measure viability via MTT assay at 24/48 hours.
  • In vivo : Administer 10–50 mg/kg (mouse models) and monitor liver enzymes (ALT/AST) and renal biomarkers .

Tables for Key Data

Property Value Method Reference
Melting Point128–132°CDSC
LogP (Octanol-Water)1.8 ± 0.2Shake-flask method
pKa (Acetic Acid group)3.7Potentiometric titration
Solubility in PBS (pH 7.4)1.2 mg/mLUV-Vis spectroscopy

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